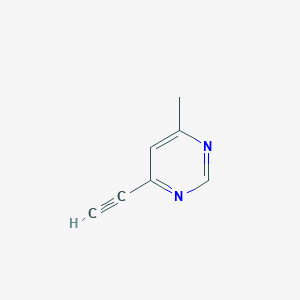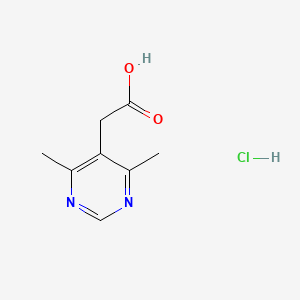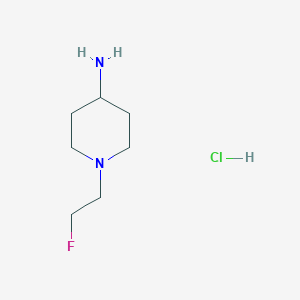![molecular formula C12H15ClFN3O B1447117 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl CAS No. 214770-66-8](/img/structure/B1447117.png)
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl, also known as 5-Fluoro-PB-22 or 5F-PB-22, is an indazole-based synthetic cannabinoid with a fluorine atom attached at the 5-position. It is a derivative of the well-known cannabinoid JWH-018 and is similar in structure to the related indazole-3-carboxamide, 5F-ADB. 5F-PB-22 is a potent agonist of the CB1 receptor with a Ki value of 0.9 nM, and has been identified as one of the major synthetic cannabinoids found in herbal smoking blends.
Aplicaciones Científicas De Investigación
Synthesis of Atypical Antipsychotics
The compound is a key intermediate in the synthesis of atypical antipsychotics such as risperidone , paliperidone , and iloperidone . These medications are used to treat disorders like schizophrenia, providing relief from symptoms such as hallucinations, delusions, and disorganized thinking.
Antimicrobial Agents
Research has explored the use of this compound as a molecular scaffold for developing new antimicrobial agents . Its structural properties make it suitable for creating molecules that can potentially inhibit the growth of various pathogens.
Antidepressant Development
The benzimidazole core of the compound provides a framework for the development of antidepressant drugs . Its versatility allows for modifications that can lead to new treatments for depression and related mood disorders.
Anticancer Drug Research
This compound serves as a starting point for the creation of anticancer drugs . Its structure can be modified to target specific cancer cells, aiming to reduce tumor growth or enhance the effectiveness of existing cancer therapies.
Organic Synthesis Building Blocks
The compound’s structure is valuable in organic synthesis, serving as a building block for constructing complex organic molecules . Its reactivity and stability under various conditions make it a versatile reagent in synthetic chemistry.
Drug Discovery and Medicinal Chemistry
As a fluorinated heterocyclic compound, it is used extensively in drug discovery and medicinal chemistry research . Its unique properties facilitate the exploration of new pharmacological activities and therapeutic potentials.
Pharmacokinetics and Drug Metabolism Studies
The compound’s fluorine atom can be used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of drugs . This helps in understanding the drug’s behavior in the body and optimizing its efficacy.
Chemical Biology and Biochemistry Research
In chemical biology and biochemistry, the compound is used to study protein-ligand interactions and enzyme mechanisms . Its ability to bind with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Propiedades
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLGSFTUPYXLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)


![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)



